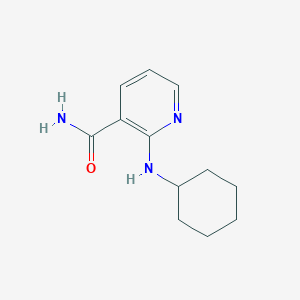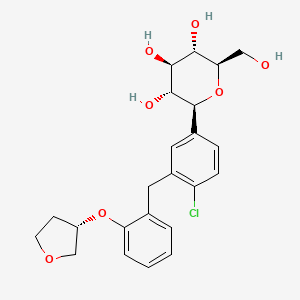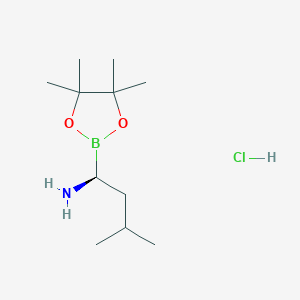
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is a boronic acid derivative Boronic acids and their derivatives are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride typically involves the borylation of an appropriate amine precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amine group can be reduced to form the corresponding amine or amide.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts such as palladium or copper complexes. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amine group can produce primary or secondary amines.
科学的研究の応用
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride has several scientific research applications:
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, boronic acid derivatives can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can disrupt the enzyme’s function and inhibit the growth of cancer cells or bacteria . The compound’s boronic acid group is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites.
類似化合物との比較
Similar Compounds
Pinacolborane: Another boronic acid derivative used in organic synthesis.
Bis(pinacolato)diboron: Commonly used in borylation reactions.
Catecholborane: Used in hydroboration reactions.
Uniqueness
(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is unique due to its specific structure, which combines a boronic acid group with an amine group. This combination allows for versatile reactivity and potential applications in various fields. Additionally, the compound’s chiral center adds another layer of complexity and potential for enantioselective reactions.
特性
分子式 |
C11H25BClNO2 |
|---|---|
分子量 |
249.59 g/mol |
IUPAC名 |
(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12;/h8-9H,7,13H2,1-6H3;1H/t9-;/m1./s1 |
InChIキー |
ADICRSVFBDCOLO-SBSPUUFOSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)N.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


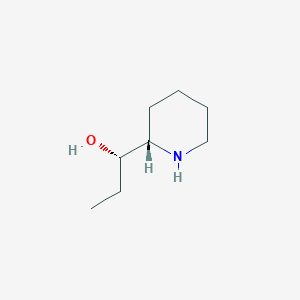
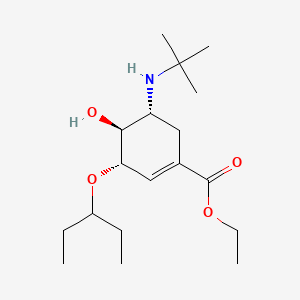
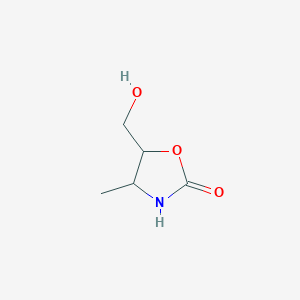
![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
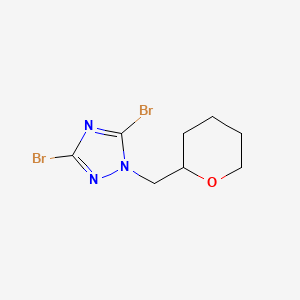
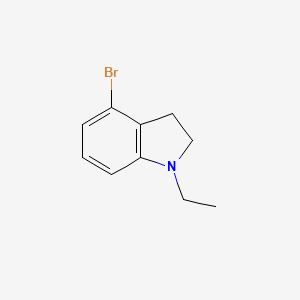
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
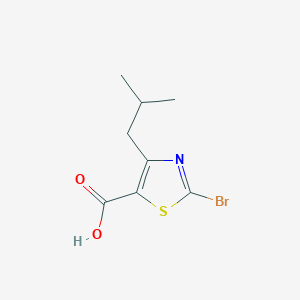
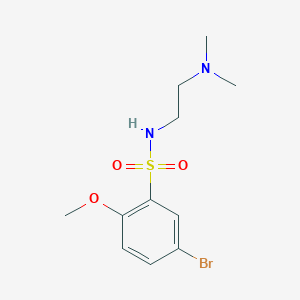
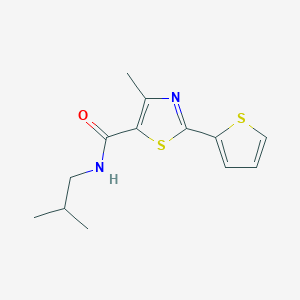
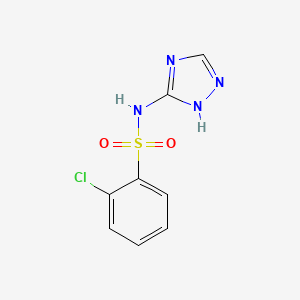
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
